

Synthesis of Tos-PEG6-C2-Boc: A Versatile Linker for PROTAC Development

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Compound of Interest

Compound Name: Tos-PEG6-C2-Boc

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Application Note & Protocol

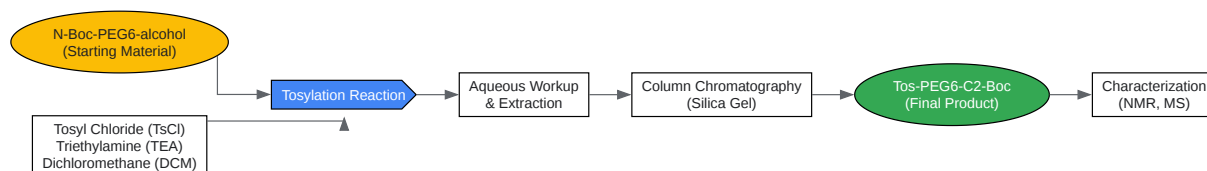
Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for an E3 ubiquitin ligase, a ligand for the target protein (protein of interest or POI), and a chemical linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and ternary complex formation of the PROTAC, ultimately dictating its degradation efficiency.^{[1][2]}

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide conformational flexibility.^{[3][4]} The **Tos-PEG6-C2-Boc** linker is a valuable building block for PROTAC synthesis, featuring a tosyl group as a good leaving group for nucleophilic substitution, a six-unit PEG chain to impart hydrophilicity, and a Boc-protected amine for subsequent conjugation to either the E3 ligase ligand or the POI ligand after deprotection. This application note provides a detailed protocol for the synthesis of **Tos-PEG6-C2-Boc**, starting from the commercially available N-Boc-PEG6-alcohol.

Synthesis Workflow

The synthesis of **Tos-PEG6-C2-Boc** is a straightforward one-step procedure involving the tosylation of the terminal hydroxyl group of N-Boc-PEG6-alcohol.



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Caption: Synthetic workflow for **Tos-PEG6-C2-Boc**.

Experimental Protocol

Materials and Methods

Reagent/Material	Grade	Supplier
N-Boc-PEG6-alcohol	≥95%	Commercially Available
p-Toluenesulfonyl chloride (TsCl)	≥98%	Commercially Available
Triethylamine (TEA)	≥99%	Commercially Available
Dichloromethane (DCM)	Anhydrous	Commercially Available
Sodium Bicarbonate (NaHCO ₃)	Saturated Aqueous Solution	In-house preparation
Brine	Saturated Aqueous Solution	In-house preparation
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Reagent Grade	Commercially Available
Silica Gel	230-400 mesh	Commercially Available
Ethyl Acetate	HPLC Grade	Commercially Available
Hexanes	HPLC Grade	Commercially Available

Synthesis of Tos-PEG6-C2-Boc

- **Reaction Setup:** To a solution of N-Boc-PEG6-alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add triethylamine (TEA, 1.5 eq). Cool the reaction mixture to 0 °C in an ice bath.
- **Addition of Tosyl Chloride:** To the cooled and stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
- **Reaction Progression:** Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **Tos-PEG6-C2-Boc** as a colorless to pale yellow oil.

Characterization

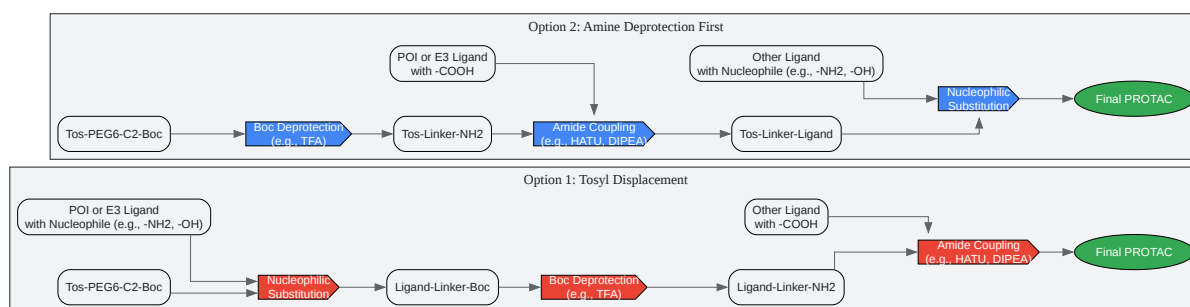
The final product should be characterized by:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The spectra are expected to show characteristic peaks for the tosyl group, the PEG linker, and the Boc-protecting group.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry should be performed to confirm the molecular weight of the product.

Compound	Molecular Formula	Molecular Weight (g/mol)
N-Boc-PEG6-alcohol	C17H35NO8	381.46
Tos-PEG6-C2-Boc	C24H41NO10S	535.65

Application in PROTAC Synthesis

The synthesized **Tos-PEG6-C2-Boc** linker is a versatile building block for constructing PROTACs. The tosyl group can be displaced by a nucleophile (e.g., an amine or a hydroxyl group) on either the POI ligand or the E3 ligase ligand. Alternatively, the Boc group can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on one of the ligands using standard peptide coupling reagents.



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Caption: Strategies for PROTAC assembly using **Tos-PEG6-C2-Boc**.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the **Tos-PEG6-C2-Boc** linker, a key building block in the development of PROTACs. The straightforward synthetic route, coupled with the versatility of the terminal functional groups, makes this linker an attractive choice for researchers in drug discovery and chemical biology. The ability to tune the properties of PROTACs through rational linker design is paramount, and the use of well-defined PEG linkers like **Tos-PEG6-C2-Boc** is a critical step in this process.

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